molecular formula C14H17NO4 B14047828 (E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14047828
M. Wt: 263.29 g/mol
InChI Key: NRCUMFQAIIQBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes an amino group, an ethoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific steps and conditions can vary, but they often include:

    Formation of the Ethoxy Group:

    Amino Group Introduction: The amino group is typically introduced via a nucleophilic substitution reaction.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-oxopropanoic acid
  • 3-Ethoxy-3-oxopropanoic acid
  • Phenylacrylic acid derivatives

Uniqueness

(E)-3-(3-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[3-amino-2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-2-19-14(18)9-7-11-10(6-8-13(16)17)4-3-5-12(11)15/h3-6,8H,2,7,9,15H2,1H3,(H,16,17)

InChI Key

NRCUMFQAIIQBDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=C1N)C=CC(=O)O

Origin of Product

United States

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